In-Depth Technical Guide to the Physicochemical Properties of Chloromethyl Phenyl Sulfone
In-Depth Technical Guide to the Physicochemical Properties of Chloromethyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl phenyl sulfone is a sulfone compound that serves as a key intermediate in organic synthesis. Its reactivity makes it a valuable building block for the introduction of the phenylsulfonylmethyl group in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physicochemical properties of chloromethyl phenyl sulfone, detailed experimental protocols for their determination, and a summary of its synthesis.
Physicochemical Properties
The key physicochemical properties of Chloromethyl phenyl sulfone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClO₂S | [1][2] |
| Molecular Weight | 190.65 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | 51-55 °C | [2] |
| Boiling Point | 130 °C at 1 mmHg | [2] |
| Solubility | Soluble in methanol. | [2] |
| Purity | Typically >98.0% (by GC) | [2] |
| CAS Number | 7205-98-3 | [1][2] |
Synthesis
Chloromethyl phenyl sulfone can be synthesized via the oxidation of chloromethyl phenyl sulfide. The following is a representative experimental protocol adapted from general methods for sulfide oxidation.
Experimental Protocol: Synthesis of Chloromethyl Phenyl Sulfone via Oxidation of Chloromethyl Phenyl Sulfide
Materials:
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Chloromethyl phenyl sulfide
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Hydrogen peroxide (30% aqueous solution)
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Glacial acetic acid
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Dichloromethane
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Anhydrous sodium sulfate
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Sodium bicarbonate (saturated aqueous solution)
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Brine
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloromethyl phenyl sulfide (1 equivalent) in glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.
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Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure chloromethyl phenyl sulfone.
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized methodologies for determining the key physicochemical properties of a solid organic compound like chloromethyl phenyl sulfone.
1. Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Materials:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Sample of chloromethyl phenyl sulfone
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Mortar and pestle
Procedure:
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Ensure the sample of chloromethyl phenyl sulfone is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
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Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.
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Place the packed capillary tube into the heating block of the melting point apparatus.
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Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point. For a first determination, a faster heating rate can be used to find an approximate range.
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Observe the sample through the magnifying lens.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
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Record the temperature at which the last crystal melts (the end of the melting range).
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For a pure compound, the melting range should be narrow (typically 0.5-2 °C).
2. Boiling Point Determination (at reduced pressure)
As chloromethyl phenyl sulfone has a high boiling point at atmospheric pressure, it is determined under reduced pressure to prevent decomposition.
Materials:
-
Distillation apparatus suitable for vacuum distillation (e.g., short-path distillation apparatus)
-
Round-bottom flask
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Thermometer
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Heating mantle
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Vacuum pump and pressure gauge
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Boiling chips or a magnetic stirrer
Procedure:
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Place a small amount of chloromethyl phenyl sulfone into the round-bottom flask along with boiling chips or a magnetic stir bar.
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Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
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Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
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Begin to evacuate the system using the vacuum pump and note the pressure using the gauge.
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Once the desired pressure is reached and stable, begin to heat the sample gently using the heating mantle.
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Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.
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It is important to record both the boiling temperature and the pressure at which it was measured.
3. Solubility Determination
Solubility is determined by observing the dissolution of the solute in a given solvent.
Materials:
-
Test tubes
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Vortex mixer or stirring rods
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Sample of chloromethyl phenyl sulfone
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Various solvents (e.g., methanol, ethanol, water, dichloromethane, acetone, hexane)
Procedure:
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Place a small, accurately weighed amount of chloromethyl phenyl sulfone (e.g., 10 mg) into a clean, dry test tube.
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1 minute).
-
Visually inspect the solution to determine if the solid has completely dissolved.
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If the solid has dissolved, the compound is considered soluble in that solvent under the tested conditions.
-
If the solid has not dissolved, the compound is considered insoluble or sparingly soluble. The test can be repeated with gentle heating to assess temperature effects on solubility.
-
Repeat the procedure for each solvent to be tested.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of chloromethyl phenyl sulfone.
Caption: A workflow diagram illustrating the synthesis of Chloromethyl phenyl sulfone followed by its physicochemical characterization.
General Analytical Workflow for an Organic Compound
This diagram outlines the logical flow of analysis to identify and characterize an unknown or synthesized organic compound.
Caption: A generalized workflow for the analytical characterization of an organic compound.
Biological Signaling Pathways
Currently, there is a lack of published research detailing the involvement of chloromethyl phenyl sulfone in specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate for the synthesis of other molecules. As such, its direct biological activity and interactions with cellular signaling cascades have not been a major focus of investigation.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of chloromethyl phenyl sulfone, along with practical experimental protocols for their determination. The provided data and methodologies are intended to support researchers and scientists in the effective handling, application, and characterization of this important synthetic intermediate. The absence of known interactions with biological signaling pathways highlights a potential area for future research, should the molecule or its derivatives be explored for pharmaceutical applications.
